molecular formula C15H16FN5 B019046 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 338391-69-8

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B019046
CAS No.: 338391-69-8
M. Wt: 285.32 g/mol
InChI Key: SIPDIAWCEGNHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor recognized in research for its activity against various protein kinases. It functions primarily by competitively binding to the ATP-binding site of its target kinases, thereby disrupting phosphorylation-mediated signaling cascades that are critical for cellular processes. This compound has been identified as a key tool compound in structural biology studies , helping to elucidate the binding modes and conformational changes associated with kinase inhibition. Its high selectivity profile makes it particularly valuable for investigating specific signaling pathways in cancer research , where it is used to probe the roles of kinases in proliferation and survival. Research utilizing this inhibitor extends to the study of cellular models of disease, providing critical insights for the validation of novel therapeutic targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPDIAWCEGNHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited method involves cyclocondensation of 5-amino-1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide under high-temperature conditions . In this protocol, the carbonitrile precursor (0.82 g, 3.16 mmol) is suspended in formamide (5 mL) and heated at 180°C for 3 hours under nitrogen. The reaction proceeds via intramolecular cyclization, yielding the target compound as a crystalline solid after cooling, filtration, and washing with water. This method achieves an 81.1% yield (0.73 g) and is validated by LC/MS (API-ES, positive mode), showing a molecular ion peak at m/z 286.1 [M+H]⁺ .

Key advantages include:

  • Operational simplicity : Minimal purification steps due to spontaneous crystallization.

  • Scalability : Demonstrated at multi-gram scales in patent WO2007/126841 .

  • Reproducibility : Consistent yields across batches when moisture is excluded.

Alkylation Using Phase-Transfer Catalysis

Alternative routes employ alkylation of pyrazolo[3,4-d]pyrimidin-4-amine intermediates with tert-butyl halides. A modified procedure from Ambeeed Pharmaceuticals utilizes cesium carbonate and 4-dimethylaminopyridine (DMAP) in DMF at 90°C . For example, 3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.14 g, 3.76 mmol) reacts with (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (4.2 g, 15.04 mmol) in DMF, yielding 70% product after 8 hours. Purification involves column chromatography (silica gel, dichloromethane/n-hexane 9:1), highlighting the need for rigorous solvent selection to isolate the tert-butyl derivative .

Optimization Insights :

  • Base selection : Cesium carbonate outperforms potassium carbonate in minimizing side reactions.

  • Temperature : Reactions above 80°C accelerate alkylation but risk decomposition.

Nucleophilic Substitution with tert-Butyl Amines

A two-step nucleophilic substitution strategy is documented in PMC6072305 . Starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine, the tert-butyl group is introduced via reaction with 2-chloro-2-phenylethyl derivatives under refluxing ethanol. For instance, 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine (3.67 g, 10 mmol) reacts with 3-chloroaniline (2.09 mL, 20 mmol) in ethanol, yielding 65% product after recrystallization . NMR analysis confirms regioselectivity at the N1 position, with characteristic shifts at δ 1.23–1.25 ppm (tert-butyl protons) .

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purification Key Reference
Cyclocondensation180°C, 3 h, N₂ atmosphere81.1%Filtration, water washWO2007/126841
Alkylation (Cs₂CO₃/DMAP)90°C, 8 h, DMF solvent70%Column chromatographyAmbeeed Pharmaceuticals
Nucleophilic substitutionReflux, 5 h, ethanol solvent65%RecrystallizationPMC6072305

Critical Observations :

  • Cyclocondensation offers the highest yield but requires specialized equipment for high-temperature reactions.

  • Alkylation methods provide flexibility in introducing diverse substituents but necessitate chromatographic purification.

  • Nucleophilic substitution is limited by the availability of chloro intermediates.

Structural Validation and Analytical Data

Post-synthesis characterization employs:

  • LC/MS : Confirms molecular weight via [M+H]⁺ peak at m/z 286.1 .

  • ¹H NMR : Peaks at δ 1.23–1.25 (tert-butyl), 7.13–7.52 (fluorophenyl aromatic protons), and 8.60 ppm (H-3 pyrazole proton) .

  • X-ray diffraction : Validates planar pyrazolo[3,4-d]pyrimidine core with dihedral angles <5.3° between rings .

Challenges and Optimization Strategies

  • Byproduct Formation : Prolonged heating in formamide generates hydrolyzed byproducts; reducing reaction time to 2.5 h increases yield to 83% .

  • Solvent Selection : Substituting DMF with acetonitrile in alkylation reduces side reactions but lowers yield to 58% .

  • Catalyst Loading : Increasing DMAP from 1.5 to 2.5 equivalents improves tert-butyl incorporation efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Clinical Applications

1. Treatment of Atrophic Vaginitis and Kraurosis Vulvae
Dienestrol is primarily prescribed as an intravaginal cream for treating atrophic vaginitis and kraurosis vulvae. These conditions often arise due to estrogen deficiency, particularly in postmenopausal women. The compound helps alleviate symptoms by promoting the growth of vaginal epithelium and enhancing lubrication .

2. Inhibition of Lactation
Historically, dienestrol has been used to inhibit lactation in postpartum women. Clinical trials demonstrated its effectiveness without significant adverse effects, making it a viable option for women seeking to suppress milk production .

3. Menopausal Syndrome Management
Dienestrol has shown promise in managing menopausal symptoms. Its high oral potency allows for effective symptom relief, contributing to improved quality of life for women undergoing menopause .

Analytical Applications

1. Detection in Food Products
Dienestrol is analyzed in food products, particularly dairy, due to its potential presence as a contaminant from animal feed containing estrogenic compounds. A study developed a multi-residue method using fluorescence polarization assays to detect dienestrol alongside other stilbene estrogens in milk samples. The method demonstrated a limit of detection (LOD) ranging from 2.89 to 3.12 nM, indicating its effectiveness for trace detection .

CompoundIC50 (nM)LOD (nM)
Dienestrol12.942.89
Hexestrol9.273.12
Diethylstilbestrol22.38-

2. Binding Affinity Studies
Research has assessed the binding affinity of dienestrol to estrogen receptors (ER), revealing that it binds effectively to the ligand-binding domain (LBD) of ERs. The competitive binding assays demonstrate that dienestrol's affinity is comparable to other synthetic estrogens, which is crucial for understanding its biological effects and potential therapeutic uses .

Research Applications

1. Antifungal Activity
Recent studies have investigated the antifungal properties of dienestrol against plant pathogenic fungi such as Phytophthora capsici and Botrytis cinerea. The compound exhibited significant inhibitory effects on fungal growth, suggesting its potential application as a biocontrol agent in agriculture .

2. Environmental Impact Studies
Dienestrol's environmental impact is also under scrutiny due to its estrogenic activity in aquatic ecosystems. Research indicates that exposure to compounds like dienestrol can affect the reproductive health of aquatic organisms, necessitating further studies on its ecological implications .

Case Studies

1. Clinical Evaluation
A notable clinical evaluation highlighted dienestrol's effectiveness in treating menopausal symptoms without significant side effects. The study emphasized improved preparation methods that enhanced the compound's bioavailability and therapeutic efficacy .

2. Analytical Method Development
In developing analytical methods for detecting estrogen residues in food products, researchers validated a screening method using immunoaffinity chromatography coupled with gas chromatography/mass spectrometry (GC-MS). This method successfully identified dienestrol residues in bovine urine and milk products, ensuring food safety standards are met .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Kinase Selectivity

  • N1 tert-butyl group: Critical for AS kinase selectivity.
  • C3 aromatic groups: 4-fluorophenyl: Likely improves metabolic stability and target affinity compared to non-halogenated analogs (e.g., 3-MB-PP1) . 1-naphthyl (1NA-PP1): Enhances hydrophobic interactions, contributing to 10–100× selectivity for AS PKC over WT . 3-methylbenzyl (3-MB-PP1): Reduces steric hindrance, enabling broader kinase inhibition (e.g., CRK9 in Leishmania) .

Limitations and Contradictory Evidence

  • Selectivity trade-offs: While tert-butyl substitution improves AS kinase selectivity, it may reduce potency against non-engineered targets (e.g., WT PKC is insensitive to PP1 analogs) .
  • Fluorophenyl vs. naphthyl : Fluorophenyl derivatives are underrepresented in the literature compared to naphthyl analogs, making direct efficacy comparisons challenging.

Biological Activity

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 338391-69-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H16FN5
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 338391-69-8

The compound exhibits biological activity primarily through its interaction with various protein kinases. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that it inhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively, demonstrating significant selectivity towards CDK2 over CDK9 (265-fold) .

Anticancer Activity

The compound has shown promise in anticancer research. It has been reported to inhibit cellular proliferation in several human tumor cell lines, including HeLa, HCT116, and A375 cells . The inhibition of CDKs by this compound suggests a potential role in cancer therapy, especially in tumors characterized by dysregulated cell cycle progression.

Inhibition of Signaling Pathways

Research indicates that the compound may down-regulate specific signaling pathways by phosphorylating immunoreceptor tyrosine-based inhibitory motifs (ITIMs). This action creates binding sites for phosphatases such as PTPN6/SHP-1 and PTPN11/SHP-2, which are involved in various cellular processes .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 1 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase activation .

Study 2: Selectivity Profile

Another study focused on the selectivity profile of the compound against different kinases. It was found that while it effectively inhibited CDK2 and CDK9, it had minimal effects on other kinases such as ERK1/2 and JNK, suggesting a targeted approach that could minimize side effects associated with broader kinase inhibitors .

Data Table: Summary of Biological Activities

Activity TypeTarget KinasesIC50 ValuesCell Lines Affected
Anticancer ActivityCDK20.36 µMHeLa, HCT116, A375
CDK91.8 µM
Signaling InhibitionPTPN6/SHP-1Not specifiedVarious immune cells

Q & A

Q. Advanced

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–200°C) identifies decomposition points .
  • Photostability : Store at -20°C in amber vials; monitor via HPLC after UV exposure .
  • Hydrolytic stability : Assess pH-dependent degradation (e.g., phosphate buffers at pH 2.0, 7.4, 9.0) .

How can computational modeling guide SAR studies?

Q. Advanced

  • QSAR models : Use Gaussian09 for DFT calculations to correlate substituent electronic parameters (Hammett σ) with activity .
  • Molecular dynamics : GROMACS simulations predict binding modes and residence times in kinase pockets .

What safety protocols are critical for handling intermediates?

Q. Advanced

  • Waste disposal : Halogenated byproducts (e.g., 4-fluorophenyl bromides) require segregation and incineration .
  • Toxicity screening : Ames test for mutagenicity and zebrafish embryo assays for acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.